2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol 2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol
Brand Name: Vulcanchem
CAS No.: 566169-94-6
VCID: VC13892623
InChI: InChI=1S/C15H14N2OS/c1-17(2)11-5-3-10(4-6-11)15-16-13-8-7-12(18)9-14(13)19-15/h3-9,18H,1-2H3
SMILES: CN(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O
Molecular Formula: C15H14N2OS
Molecular Weight: 270.4 g/mol

2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol

CAS No.: 566169-94-6

Cat. No.: VC13892623

Molecular Formula: C15H14N2OS

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol - 566169-94-6

Specification

CAS No. 566169-94-6
Molecular Formula C15H14N2OS
Molecular Weight 270.4 g/mol
IUPAC Name 2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-ol
Standard InChI InChI=1S/C15H14N2OS/c1-17(2)11-5-3-10(4-6-11)15-16-13-8-7-12(18)9-14(13)19-15/h3-9,18H,1-2H3
Standard InChI Key WDXCWXZECJHKRF-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O
Canonical SMILES CN(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothiazole core substituted at the 2-position with a 4-(dimethylamino)phenyl group and a hydroxyl group at the 6-position. The dimethylamino group (N(CH3)2-\text{N}(\text{CH}_3)_2) serves as an electron donor, while the benzothiazole moiety acts as an electron acceptor, creating a push-pull system conducive to intramolecular charge transfer .

Table 1: Physicochemical Properties of 2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol

PropertyValue
CAS Number566169-94-6
Molecular FormulaC15H14N2OS\text{C}_{15}\text{H}_{14}\text{N}_2\text{OS}
Molecular Weight270.4 g/mol
IUPAC Name2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-ol
Fluorescence EmissionDual bands (A: ~550 nm, B: ~450 nm)

Solubility and Stability

The compound is sparingly soluble in nonpolar solvents like cyclohexane but exhibits enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO). Stability studies indicate susceptibility to photodegradation under prolonged UV exposure, necessitating storage in amber containers.

Synthesis and Chemical Pathways

Synthetic Routes

The synthesis typically involves a Suzuki-Miyaura coupling between 6-hydroxybenzothiazole-2-boronic acid and 4-(dimethylamino)phenyl bromide. Catalytic systems using palladium(0) complexes yield purities >95% after column chromatography.

Key Reaction Mechanisms

The dimethylamino group undergoes protonation in acidic media, forming monocations that alter electronic transitions. In polar solvents, the amino group rotates perpendicular to the benzothiazole plane, stabilizing TICT states .

Photophysical Behavior and Solvent Effects

Dual Fluorescence Phenomenon

The compound exhibits dual fluorescence across solvents:

  • Band B (450–470 nm): Originates from a locally excited (LE) state with planar geometry.

  • Band A (520–560 nm): Results from a TICT state formed after intramolecular rotation of the dimethylamino group .

Table 2: Fluorescence Properties in Selected Solvents

Solventλem\lambda_{\text{em}} (Band B)λem\lambda_{\text{em}} (Band A)Quantum Yield (ϕf\phi_f)
Cyclohexane450 nm550 nm0.12
Acetonitrile465 nm560 nm0.08
Water470 nm565 nm0.05

pH-Dependent Spectral Shifts

In acidic conditions (pH < 3), protonation at the tertiary nitrogen quenches Band A fluorescence, while Band B intensifies. Conversely, deprotonation at alkaline pH (pH > 10) suppresses both bands due to hydroxyl group ionization .

Biomedical Applications in Neurodegenerative Research

Amyloid Fibril Binding

The compound’s benzothiazole core selectively binds to β-sheet-rich amyloid fibrils via hydrophobic and π-π interactions. This binding induces a 20–30 nm red shift in fluorescence, enabling real-time tracking of fibril formation.

Comparative Analysis with Structural Analogues

Substituent Effects on Fluorescence

Replacing the hydroxyl group with methoxy diminishes TICT formation due to steric hindrance. Similarly, substituting benzothiazole with benzimidazole shifts Band A emission by 15 nm, reflecting altered electron-accepting strength .

Biomedical Efficacy

Unlike 2-(4’-aminophenyl)benzothiazole, the dimethylamino derivative exhibits 50% higher binding affinity for tau protein aggregates, highlighting the role of electron-donating groups in amyloid interactions.

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